
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H10BrN3 It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, undergoes bromination to introduce a bromine atom at the 5-position of the pyrazine ring.
Cyclopropylation: The bromopyrazine is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced.
Amination: Finally, the cyclopropylated bromopyrazine undergoes amination to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can also undergo reduction reactions, particularly at the bromopyrazine ring, to form debrominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of debrominated pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Industry:
Mecanismo De Acción
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring and the cyclopropylmethanamine group contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanamine
Comparison:
- Structural Differences: The primary difference between these compounds lies in the halogen atom attached to the pyrazine ring (bromine, chlorine, fluorine, iodine).
- Reactivity: The reactivity of these compounds can vary based on the halogen atom, with bromine being more reactive in nucleophilic substitution reactions compared to chlorine and fluorine.
- Applications: While all these compounds may have similar applications in synthesis and research, their specific properties and reactivity can influence their suitability for different applications .
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-6(3-12-7)8(5-10)1-2-8/h3-4H,1-2,5,10H2 |
Clave InChI |
JTRDELXIYORQQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CN=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


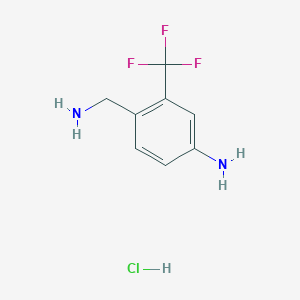
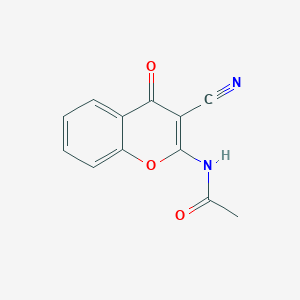

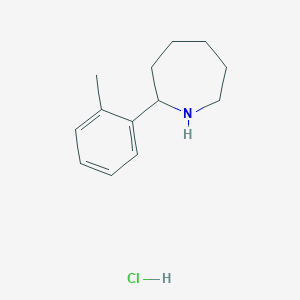
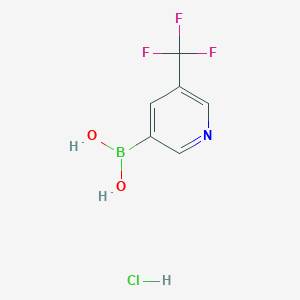

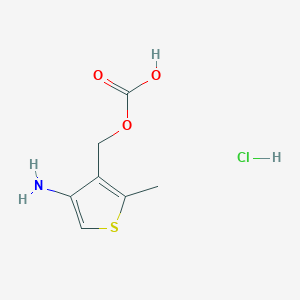
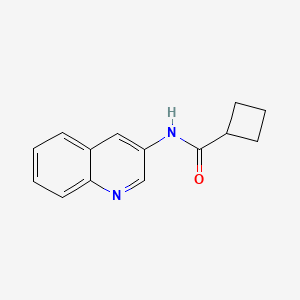
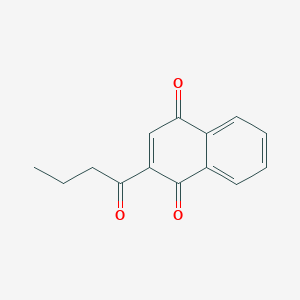
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)

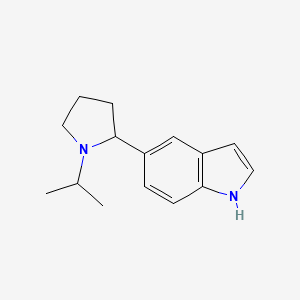

![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)
